molecular formula C6H6ClNO B8320300 3-Chloro-2-methylpyridine N-oxide

3-Chloro-2-methylpyridine N-oxide

Cat. No. B8320300
M. Wt: 143.57 g/mol
InChI Key: XFZQIFSFSCJYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04154838

Procedure details

3-Chloro-2-methylpyridine N-oxide may be nitrated with a mixture of nitric acid and sulphuric acids, and the 4-nitropyridine produced successively treated with sodium methoxide, heated in acetic anhydride, purified and deacetylated to give 2-hydroxymethyl-3-chloro-4-methoxypyridine, which may be substituted for 2-hydroxy-3-methoxypyridine in the procedure of Example 1(ii)-(v) to prepare N-cyano-N'-methyl-N"-[2-((3-chloro-4-methoxy-2-pyridyl)methylthio)ethyl]guanidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulphuric acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](C)=[N+:4]([O-])[CH:5]=[CH:6][CH:7]=1.[N+:10]([O-])([OH:12])=[O:11]>>[N+:10]([C:7]1[CH:6]=[CH:5][N:4]=[CH:3][CH:2]=1)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=[N+](C=CC1)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
sulphuric acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.